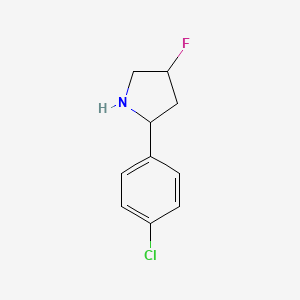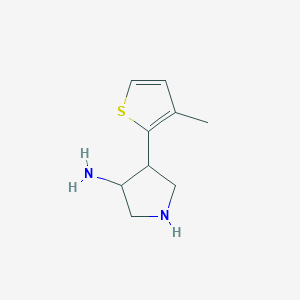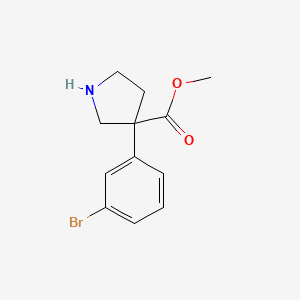
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further esterified with a methyl group
Méthodes De Préparation
The synthesis of Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with pyrrolidine to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification using methanol and a suitable catalyst to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide to form azide or nitrile derivatives, respectively.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, azides, and nitriles.
Applications De Recherche Scientifique
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate: This compound has a bromine atom at the para position of the phenyl ring, which may result in different chemical and biological properties.
Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate: The presence of a chlorine atom instead of bromine can influence the reactivity and interactions of the compound.
Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate: The fluorine atom can impart unique electronic and steric effects, affecting the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9/h2-4,7,14H,5-6,8H2,1H3 |
Clé InChI |
KGPOWXUHIZISAU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCNC1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carboxylate](/img/structure/B13170526.png)
![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
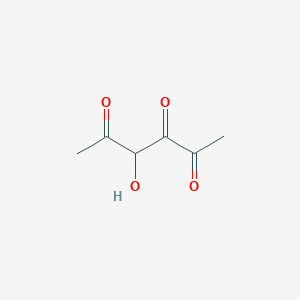
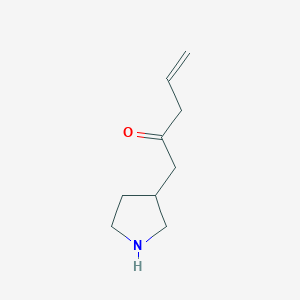
![2-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13170546.png)
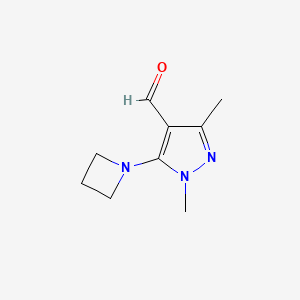
![[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)


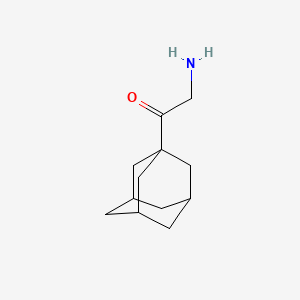
![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)
